Taltobulin hydrochloride

Antiproliferative Cytotoxicity Tubulin inhibitor

Choose Taltobulin hydrochloride when your model demands a tubulin inhibitor that circumvents P-glycoprotein (P-gp)-mediated multidrug resistance. Unlike paclitaxel, docetaxel, or vincristine, it retains full potency in P-gp-overexpressing xenografts (HCT-15, DLD-1, KB-8-5). Binds α-tubulin at residues 314–339—orthogonal to taxane-site binders. Ideal cytotoxic warhead for ADC programs with sub-nanomolar potency and convergent synthetic accessibility. Essential comparator for taxane-resistance studies in prostate cancer (PC-3dR models).

Molecular Formula C27H44ClN3O4
Molecular Weight 510.11
Cat. No. B1574194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaltobulin hydrochloride
Molecular FormulaC27H44ClN3O4
Molecular Weight510.11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taltobulin Hydrochloride: Synthetic Hemiasterlin Analog Tubulin Inhibitor for Antimitotic and ADC Payload Research


Taltobulin hydrochloride (HTI-286 hydrochloride; SPA-110 hydrochloride) is a fully synthetic analog of the natural tripeptide hemiasterlin, originally isolated from marine sponges [1]. It functions as a potent antimicrotubule agent that binds to tubulin and inhibits microtubule polymerization, thereby disrupting mitotic spindle formation and inducing cell cycle arrest at the G2/M phase followed by apoptosis [2]. As a small-molecule tubulin inhibitor with demonstrated activity against a broad panel of human tumor cell lines (mean IC₅₀ = 2.5 ± 2.1 nM across 18 cell lines) and the ability to circumvent P-glycoprotein-mediated multidrug resistance, taltobulin hydrochloride has been evaluated in preclinical models and advanced to clinical trials, and has also been investigated as a cytotoxic payload in antibody-drug conjugates (ADCs) [3] [4].

Why Taltobulin Hydrochloride Cannot Be Assumed Interchangeable with Other Tubulin Inhibitors in Experimental Procurement


Taltobulin hydrochloride belongs to the peptide-like antimitotic class that binds to the Vinca-peptide site in tubulin, yet it exhibits a distinct pharmacological profile from other agents in this category [1]. Unlike paclitaxel, docetaxel, vinorelbine, or vinblastine, taltobulin demonstrates substantially reduced interaction with P-glycoprotein (P-gp), the multidrug resistance efflux pump that commonly limits the efficacy of conventional antimicrotubule agents [2]. Furthermore, taltobulin binds with high affinity to α-tubulin at a site spanning residues 314–339—a region that overlaps with but is not identical to the binding sites of vinblastine and dolastatin 10 [3]. These mechanistic distinctions translate into differential activity in P-gp-overexpressing resistant tumor models where paclitaxel and vincristine are ineffective. Consequently, substituting taltobulin hydrochloride with a generic tubulin inhibitor without accounting for these specific resistance-circumvention and binding-site properties may yield non-comparable experimental outcomes and confound data interpretation in resistance-focused research programs.

Quantitative Evidence Guide: Taltobulin Hydrochloride Differential Performance Data for Scientific Selection


Broad-Spectrum Antiproliferative Potency: Mean IC₅₀ of 2.5 nM Across 18 Human Tumor Cell Lines

Taltobulin (HTI-286) demonstrates potent, broad-spectrum antiproliferative activity across a diverse panel of 18 human tumor cell lines, with a reported mean IC₅₀ of 2.5 ± 2.1 nM and a median IC₅₀ of 1.7 nM [1]. This potency is established in a standardized 3-day cell proliferation assay against leukemia, ovarian, NSCLC, breast, colon, and melanoma cell lines at concentrations ranging from 0.2 to 7.3 nM [2]. Notably, this activity is maintained even in cell lines that overexpress P-glycoprotein, including HCT-15 and DLD-1 colon cancer cells, distinguishing taltobulin from several conventional antimicrotubule agents that show diminished potency in P-gp-overexpressing contexts [3].

Antiproliferative Cytotoxicity Tubulin inhibitor Cell-based assay

Circumvention of P-Glycoprotein-Mediated Multidrug Resistance: Differential Activity in P-gp-Overexpressing Xenografts

A key differentiator for taltobulin hydrochloride is its demonstrated ability to circumvent P-glycoprotein-mediated multidrug resistance both in vitro and in vivo . In athymic mice bearing human tumor xenografts that overexpress P-glycoprotein—specifically HCT-15, DLD-1, MX-1W, and KB-8-5 tumors—taltobulin administered intravenously at 1.6 mg/kg significantly inhibited tumor growth, whereas paclitaxel and vincristine were ineffective in these same P-gp-overexpressing models due to inherent or acquired resistance associated with P-glycoprotein [1]. Resistance to taltobulin was also not detected in cells overexpressing the drug transporters MRP1 or MXR (BCRP), further distinguishing its transporter interaction profile from other antimitotics [2].

P-glycoprotein Multidrug resistance MDR1 Efflux pump Xenograft

Tubulin Binding Affinity and Polymerization Inhibition: Kd = 260 nM with α-Tubulin Binding Site Mapping

Taltobulin binds to purified tubulin with an apparent dissociation constant Kd = 260 nM and inhibits tubulin polymerization in cell-free assays at concentrations of 0.1 and 1 µM [1]. Photoaffinity labeling studies have mapped the exclusive binding site of taltobulin and its analogues to α-tubulin residues 314–339, corresponding to the sheet 8 and helix 10 region [2]. This binding site is distinct from the paclitaxel (taxane) binding site on β-tubulin and partially overlaps with but is not identical to the vinblastine and dolastatin 10 binding sites believed to reside in β-tubulin, suggesting that taltobulin spans the interdimer interface [3]. In competitive labeling studies, binding of a radiolabeled taltobulin analogue ([³H]probe 1) was inhibited by taltobulin, vinblastine, and dolastatin 10, but was unaffected or enhanced by colchicine or paclitaxel, confirming distinct site occupancy [4].

Tubulin binding Microtubule polymerization Binding affinity α-Tubulin Mechanism of action

Hepatocellular Carcinoma Selectivity: Tumor Cell IC₅₀ = 2 nM vs. No Viability Loss in Primary Human Hepatocytes

In a targeted evaluation of hepatic tumor models, taltobulin significantly inhibited proliferation of all three hepatic tumor cell lines tested with a mean IC₅₀ of 2 ± 1 nmol/L in vitro [1]. Critically, under identical exposure conditions, no decrease in viable primary human hepatocytes (PHH) was detected, suggesting a differential cytotoxic sensitivity between malignant hepatocytes and non-malignant primary liver cells [2]. In the same study, intravenous administration of taltobulin significantly inhibited tumor growth in a rat hepatic tumor allograft model in vivo [3].

Hepatocellular carcinoma Liver cancer Therapeutic index Primary hepatocytes Selectivity

Oral Bioavailability and In Vivo Efficacy: 97.3% Tumor Growth Inhibition via Oral Gavage

Taltobulin demonstrates oral bioavailability with significant in vivo antitumor efficacy following oral administration. In athymic nu/nu female mice bearing Lox melanoma xenografts, oral gavage administration of taltobulin at 3 mg/kg resulted in 97.3% tumor growth inhibition [1]. In the same study, oral administration at the same dose achieved 82% growth inhibition in a KB-3-1 epidermoid xenograft model . Intravenous administration at 1.6 mg/kg also produced significant tumor growth inhibition across multiple xenograft models, including HCT-15, DLD-1, MX-1W, and KB-8-5, with marked regression observed in established tumors exceeding 1 gram in size [2].

Oral bioavailability Pharmacokinetics Xenograft Melanoma In vivo efficacy

Docetaxel-Refractory Prostate Cancer Activity: Retained Potency in Taxane-Resistant Models

Taltobulin retains potent antitumor activity in docetaxel-refractory prostate cancer models where taxane-based therapy has failed. In vitro, taltobulin was a potent inhibitor of proliferation across all tested androgen-dependent and androgen-independent prostate cancer cell lines, including a docetaxel-refractory PC-3 subline (PC-3dR) . In vivo, taltobulin significantly inhibited growth of PC-3 and LNCaP xenografts and, critically, retained full potency in PC-3dR tumors that are refractory to docetaxel [1]. Transcriptional profiling revealed distinct molecular signatures for taltobulin compared to docetaxel despite similar changes in cell death and cell cycle regulating genes, confirming non-identical mechanistic pathways [2].

Prostate cancer Docetaxel resistance Taxane refractory Second-line therapy Androgen-independent

Optimal Research and Procurement Application Scenarios for Taltobulin Hydrochloride


Investigating Multidrug Resistance Circumvention Mechanisms in P-Glycoprotein-Overexpressing Cancer Models

Select taltobulin hydrochloride for studies requiring a tubulin inhibitor that maintains activity in P-glycoprotein-overexpressing cell lines and xenograft models. As demonstrated by head-to-head comparison data, taltobulin inhibits growth of HCT-15, DLD-1, MX-1W, and KB-8-5 xenografts where paclitaxel and vincristine are ineffective due to P-gp-mediated resistance [1]. This property makes taltobulin an essential comparator agent in multidrug resistance mechanism studies and a reliable cytotoxic control in experiments using MDR1-expressing lines [2].

Chemical Biology Studies of Tubulin Binding Site Specificity and Microtubule Dynamics

Utilize taltobulin hydrochloride as a molecular probe for investigating α-tubulin-specific binding interactions. Photoaffinity labeling studies have definitively mapped its exclusive binding site to α-tubulin residues 314–339 (sheet 8/helix 10 region), distinguishing it from taxane-site binders and providing orthogonal site occupancy relative to colchicine and paclitaxel [1]. Competitive binding experiments confirm that taltobulin binding is inhibited by vinblastine and dolastatin 10 but unaffected by paclitaxel, enabling precise experimental dissection of distinct tubulin binding domains [2].

Antibody-Drug Conjugate (ADC) Payload Development and Targeted Cytotoxic Agent Evaluation

Consider taltobulin hydrochloride as a cytotoxic warhead candidate in ADC research programs. A convergent synthetic strategy enabling rapid access to taltobulin has facilitated its investigation as an ADC payload, with novel taltobulin-containing ADCs demonstrating sub-nanomolar cytotoxicity against HER2-expressing cancer cells while showing no activity against antigen-negative cells [1]. Taltobulin's synthetic accessibility, combined with its sub-nanomolar potency and ability to circumvent P-glycoprotein-mediated resistance, supports its evaluation as a payload option for targeted delivery applications [2].

Preclinical Evaluation of Docetaxel-Refractory Prostate Cancer Therapeutics

Deploy taltobulin hydrochloride in prostate cancer research focused on overcoming taxane resistance. The compound retains full potency in docetaxel-refractory PC-3dR prostate cancer models both in vitro and in vivo, showing significant antitumor activity where taxane efficacy is diminished [1]. Transcriptional profiling further confirms distinct molecular signatures between taltobulin and docetaxel despite overlapping effects on cell death pathways, supporting its use as a mechanistically distinct comparator in taxane-resistance studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taltobulin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.